2-Cyclopropylquinolin-3-ol
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Overview
Description
2-Cyclopropylquinolin-3-ol is a heterocyclic compound with the molecular formula C12H11NO. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives show selectivity in binding to the estrogen receptor β (er β) . ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
Quinoline derivatives are known for their diverse biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Biochemical Pathways
Quinoline and its derivatives are known to exhibit a broad spectrum of bioactivities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .
Result of Action
Quinoline derivatives are known for their diverse biological activities, suggesting that they may have multiple cellular and molecular effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action and stability of chemical compounds .
Preparation Methods
The synthesis of 2-Cyclopropylquinolin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-cyclopropylphenylamine with ethyl acetoacetate under acidic conditions, followed by oxidation to form the desired product . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-Cyclopropylquinolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce partially or fully reduced quinoline derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
2-Cyclopropylquinolin-3-ol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-Cyclopropylquinolin-3-ol can be compared with other similar compounds, such as:
Quinoline: The parent compound, which has a simpler structure and is widely used in medicinal chemistry.
2-Methylquinolin-3-ol: A derivative with a methyl group at the 2-position, which exhibits different biological activities and reactivity.
2-Phenylquinolin-3-ol: A derivative with a phenyl group at the 2-position, known for its enhanced antimicrobial properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity .
Properties
IUPAC Name |
2-cyclopropylquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-9-3-1-2-4-10(9)13-12(11)8-5-6-8/h1-4,7-8,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXXEDMXVWOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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